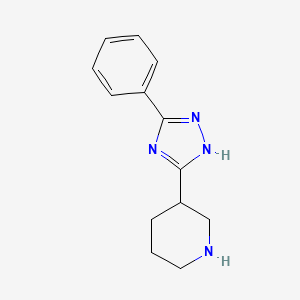

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

CAS No.: 933684-80-1

Cat. No.: VC2815520

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933684-80-1 |

|---|---|

| Molecular Formula | C13H16N4 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine |

| Standard InChI | InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17) |

| Standard InChI Key | YZRMJEUPVCOVSO-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 |

| Canonical SMILES | C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Information

Basic Identifiers and Nomenclature

3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound with several systematic identifiers. The compound is also known by its alternate name 3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidine, reflecting the tautomeric nature of the triazole ring . The compound has been assigned the CAS registry number 933684-80-1, which serves as its unique identifier in chemical databases . It has been cataloged in several chemical databases including PubChem (CID: 46318374) and is also referenced as CHEMBL4519326 in medicinal chemistry databases .

Molecular Properties

The molecular formula of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is C₁₃H₁₆N₄, indicating it contains 13 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms . The molecular weight of the compound is 228.29 g/mol, as computed by multiple chemical database systems . The structural representation can be captured through various chemical notation systems:

-

InChI: InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17)

Structural Features and Physical Properties

Structural Components

The structure of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine consists of three main components:

-

A piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom

-

A 1,2,4-triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms

-

A phenyl group attached to the triazole ring at the 3-position

The piperidine ring is connected to the triazole ring at the 5-position of the triazole and at the 3-position of the piperidine. This specific arrangement creates a unique spatial configuration that influences the compound's physical, chemical, and potentially biological properties.

Physical Properties

The physical properties of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine include predicted collision cross section (CCS) data for various adducts, which is crucial for mass spectrometry-based identification and characterization :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 229.14478 | 154.3 |

| [M+Na]+ | 251.12672 | 166.9 |

| [M+NH4]+ | 246.17132 | 161.7 |

| [M+K]+ | 267.10066 | 161.8 |

| [M-H]- | 227.13022 | 157.3 |

| [M+Na-2H]- | 249.11217 | 162.5 |

| [M]+ | 228.13695 | 156.7 |

| [M]- | 228.13805 | 156.7 |

These CCS values represent the effective area of the molecule when interacting with buffer gas molecules in ion mobility spectrometry, providing insights into the compound's three-dimensional structure and conformation in different ionization states .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves several strategic chemical transformations. The key synthetic steps generally include:

-

Formation of the triazole core: The 1,2,4-triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives. This typically includes the reaction of a phenylhydrazide with appropriate reagents to form the phenyl-substituted triazole ring.

-

Introduction of the piperidine moiety: The piperidine ring is typically introduced through coupling reactions or may be present in precursor molecules that undergo modification to form the final compound.

-

Functional group manipulations: Various protecting group strategies and functional group interconversions may be necessary throughout the synthesis to achieve the desired substitution pattern.

The synthetic routes may vary depending on the starting materials available and the specific requirements for substitution patterns or stereochemical control.

Chemical Reactivity

The chemical reactivity of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is governed by the properties of its constituent functional groups:

-

The piperidine nitrogen can participate in acid-base reactions, serving as a basic center capable of protonation and alkylation.

-

The triazole ring, being an electron-rich heterocycle, can engage in various reactions including electrophilic aromatic substitution, although with limited reactivity compared to more activated aromatic systems.

-

The N-H in the triazole ring can serve as a hydrogen bond donor and may participate in deprotonation reactions under suitable conditions.

-

The phenyl ring may undergo typical aromatic substitution reactions, providing potential sites for further functionalization.

The compound's triazole moiety makes it particularly valuable in click chemistry applications, allowing it to serve as an intermediate for synthesizing more complex molecules with potential biological activities.

Analytical Characterization

Spectroscopic Methods

Characterization of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and related compounds typically involves multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR and ¹³C-NMR provide crucial information about the structural connectivity and environment of hydrogen and carbon atoms in the molecule.

-

Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule, particularly the N-H stretching vibrations of the triazole ring and various C-N stretching modes.

-

Mass spectrometry (MS): MS techniques provide molecular weight confirmation and fragmentation patterns that aid in structural elucidation. The predicted collision cross section data mentioned earlier is particularly relevant for ion mobility MS applications .

X-ray Crystallography

X-ray diffraction analysis can determine the precise three-dimensional structure of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, including bond angles and lengths. This information is invaluable for understanding the compound's spatial arrangement and potential interactions with biological targets.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. Notable examples include:

-

4-(3-phenyltetrazol)piperidine hydrochloride: Features a tetrazole ring instead of triazole, potentially conferring different biological activities.

-

1-(3-phenyltetrazol)piperazine: Contains a piperazine ring instead of piperidine, which may exhibit different pharmacokinetic properties.

-

3-(4-methylphenyl)-1H-1,2,4-triazole: Differs in the phenyl substitution pattern, which can influence biological activity.

Pharmaceuticals Containing the 1,2,4-Triazole Moiety

The 1,2,4-triazole structural motif is present in several clinically important drugs:

-

Fluconazole: An antifungal medication used to treat various fungal infections.

-

Flupoxam: A herbicide with selective action.

-

Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

The presence of the 1,2,4-triazole group in these established medications underscores the pharmacological relevance of this heterocyclic system and suggests potential avenues for exploration with 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume